N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
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Description
N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Determination
The compound was synthesized by reacting equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and indoline-2,3-dione (2) in boiling ethanol under acidic conditions. The resulting product, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (3), was obtained in 88% yield. Its structure was confirmed using NMR spectroscopy and single-crystal X-ray diffraction .
- Synthetic Routes : 1,2,3-triazoles can be synthesized via 1,3-cycloaddition reactions of aryl azides and substituted nitriles, reactions of diazo compounds and carbodiimides, and azide-alkyne reactions with a catalyst .
Computational Studies
While not directly related to this specific compound, computational studies play a crucial role in understanding its properties. For example, the method B3LYP/6-311G was used to calculate HOMO and LUMO energies, providing insights into chemical stability .
Mechanochemical Synthesis
Another related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, was prepared via a mechanochemical process. This highlights alternative synthetic routes for related molecules .
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-19(11-12-24-21(29)22(30)25-16-5-4-6-18(13-16)32-3)33-23-26-20(27-28(14)23)15-7-9-17(31-2)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJEEHHVFVOMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide |
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